Cas no 928627-10-5 (2-chloro-7-fluoro-8-methoxyquinoline)

2-chloro-7-fluoro-8-methoxyquinoline structure
928627-10-5 structure
Product Name:2-chloro-7-fluoro-8-methoxyquinoline
CAS No:928627-10-5
MF:C10H7ClFNO
MW:211.620085000992
MDL:MFCD30293181
CID:4332344
Update Time:2023-11-28

2-chloro-7-fluoro-8-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 2-chloro-7-fluoro-8-methoxy-
    • 2-Chloro-7-fluoro-8-methoxyquinoline (ACI)
    • 2-chloro-7-fluoro-8-methoxyquinoline
    • MDL: MFCD30293181
    • Inchi: 1S/C10H7ClFNO/c1-14-10-7(12)4-2-6-3-5-8(11)13-9(6)10/h2-5H,1H3
    • InChI Key: BGDNZFFPVCWIPP-UHFFFAOYSA-N
    • SMILES: FC1C(OC)=C2C(C=CC(=N2)Cl)=CC=1

2-chloro-7-fluoro-8-methoxyquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22052380-1.0g
2-chloro-7-fluoro-8-methoxyquinoline
928627-10-5 95%
1.0g
$986.0 2022-12-03
Enamine
EN300-22052380-2.5g
2-chloro-7-fluoro-8-methoxyquinoline
928627-10-5 95%
2.5g
$2043.0 2022-12-03
Enamine
EN300-22052380-5.0g
2-chloro-7-fluoro-8-methoxyquinoline
928627-10-5 95%
5.0g
$2587.0 2022-12-03
Enamine
EN300-22052380-10.0g
2-chloro-7-fluoro-8-methoxyquinoline
928627-10-5 95%
10.0g
$3253.0 2022-12-03
Enamine
BBV-94273985-1g
2-chloro-7-fluoro-8-methoxyquinoline
928627-10-5 95%
1g
$986.0 2023-09-16
Enamine
BBV-94273985-2.5g
2-chloro-7-fluoro-8-methoxyquinoline
928627-10-5 95%
2.5g
$2043.0 2023-09-16
Enamine
BBV-94273985-5g
2-chloro-7-fluoro-8-methoxyquinoline
928627-10-5 95%
5g
$2587.0 2023-09-16
Enamine
BBV-94273985-10g
2-chloro-7-fluoro-8-methoxyquinoline
928627-10-5 95%
10g
$3253.0 2023-09-16

2-chloro-7-fluoro-8-methoxyquinoline Production Method

Production Method 1

Reaction Conditions
Reference
Antitumor agents
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  1.5 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  neutralized
Reference
Synthesis of quinoline antitumor agents
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  1.5 h, reflux
1.2 Reagents: Sodium bicarbonate ;  neutralized
Reference
Preparation of halomethoxyquinoline derivatives as antitumor agents
, United States, , ,

Production Method 4

Reaction Conditions
Reference
Preparation of 2-[4-(7-halo-8-methoxyquinolin-2-yloxy)phenoxy]propanoic acids as antitumor agents
, World Intellectual Property Organization, , ,

2-chloro-7-fluoro-8-methoxyquinoline Preparation Products

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk